molecular formula C5H16Cl2N4 B1313588 Agmatine dihydrochloride CAS No. 334-18-9

Agmatine dihydrochloride

Cat. No. B1313588
CAS RN: 334-18-9
M. Wt: 203.11 g/mol
InChI Key: KDQZVYBHNNRZPP-UHFFFAOYSA-N
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Description

Agmatine, also known as 4-aminobutyl-guanidine, is a natural metabolite of the amino acid arginine . It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain . Agmatine is both an experimental and investigational drug .


Synthesis Analysis

Agmatine is produced by decarboxylation of arginine by arginine decarboxylase . A recent study reported the development of an engineered strain of Corynebacterium crenatum for high-titer agmatine biosynthesis through overexpressing arginine decarboxylase based on metabolic engineering . The chemical synthesis of agmatine involves the treatment of 1,4-diaminobutane and cyanamide .


Molecular Structure Analysis

The molecular formula of Agmatine dihydrochloride is C5H16Cl2N4 . Its average mass is 203.113 Da and its monoisotopic mass is 202.075195 Da .


Chemical Reactions Analysis

Agmatine is a biogenic amine produced by decarboxylation of arginine . It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease .


Physical And Chemical Properties Analysis

The physical and chemical properties of Agmatine dihydrochloride include a density of 1.2 g/ml, a boiling point of 281 °C, and a high solubility in water .

Scientific Research Applications

1. Therapeutic Potential in Various Diseases

Agmatine dihydrochloride, known for its modulatory action at multiple molecular targets, shows promise for therapeutic applications in a range of diseases. Research indicates its potential in treating diabetes mellitus, neurotrauma, neurodegenerative diseases, opioid addiction, mood disorders, cognitive disorders, and cancer (Piletz et al., 2013).

2. Neuroprotective Effects

Studies have demonstrated that agmatine can protect neurons from ischemic and ischemia-like injuries. It reduces neuronal death in oxygen-glucose deprivation models and decreases infarct area in mouse models of transient focal cerebral ischemia (Kim et al., 2004). Additionally, agmatine has shown protective effects against cell death induced by NMDA and glutamate in neurons and PC12 cells (Zhu et al., 2003).

3. Neuromodulatory Role

Agmatine has been identified as a potential novel neurotransmitter in the central nervous system. It binds to alpha2-adrenoceptors and imidazoline binding sites and can block NMDA receptor channels. Its properties suggest a role in treating chronic pain, addictive states, and brain injury (Reis & Regunathan, 2000).

4. Inhibition of Nitric Oxide Synthases

Agmatine interacts with nitric oxide synthases (NOSs), acting as a competitive inhibitor. This property might make it an endogenous regulator of nitric oxide production in mammals, providing a basis for its therapeutic applications in various biological processes (Galea et al., 1996).

5. Potential in Treating Neuropathic Pain

Agmatine has been shown to produce antihyperalgesic and antiallodynic effects in animal models of chronic neuropathic and inflammatory pain. Its spinal antihyperalgesic effect involves imidazoline receptors and demonstrates potential in developing new strategies for pain therapy (Courteix et al., 2007).

6. Role in Anxiety and Depression

Agmatine has been explored for its modulatory effect on anxiety and depression. It exhibited antidepressant and anxiolytic effects in animal models, suggesting its potential as an endogenous substance influencing mental health (Aricioglu & Altunbas, 2003).

7. Influence on Neurogenesis and Astrogenesis

Agmatine can regulate the proliferation and cell fate determination of neuralstem cells. It enhances neurogenesis by increasing ERK1/2 expression and suppresses astrogenesis by decreasing BMP 2, 4, and SMAD 1, 5, 8 expression in subventricular zone neural stem cells. This suggests its potential role in central nervous system (CNS) repair and neurodegenerative diseases (Song et al., 2011).

8. Interaction with Drug Addiction and Analgesia

Agmatine has shown promise in modulating the effects of morphine, including enhancing analgesia and reducing dependence/withdrawal. This interaction with opioid systems highlights its potential therapeutic role in managing pain and addiction (Regunathan, 2006).

9. Role as a Neurotransmitter

Agmatine functions as an endogenous ligand at imidazoline receptors and α2‐adrenergic receptors, and has properties of a neurotransmitter. This includes its synthesis, storage, release, and inactivation mechanisms within the CNS, suggesting a complex role in neural signaling and regulation (Reis & Regunathan, 1999).

10. Cellular Transport Mechanisms

Research has identified transporters like OCT2 and MATE1 as important for the disposition of agmatine in mammalian systems. Understanding these transport mechanisms is crucial for comprehending how agmatine is distributed and acts within the body, influencing its potential therapeutic applications (Winter et al., 2011).

Safety And Hazards

When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months . Side effects might include diarrhea, indigestion, and nausea . Personal protective equipment/face protection should be worn to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-(4-aminobutyl)guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQZVYBHNNRZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493907
Record name N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agmatine dihydrochloride

CAS RN

334-18-9
Record name N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LY Qi, Y Wang, LF Hu, PS Zhao, HY Yu, L Xing… - Journal of Controlled …, 2022 - Elsevier
… In addition, according to our previous study, we have a good understanding of the effects of agmatine dihydrochloride (Agm) on lysosomal escape, which stems from the protonation of …
Number of citations: 9 www.sciencedirect.com
MA Venis - Phytochemistry, 1969 - Elsevier
… Agmatine dihydrochloride, p-methoxycinnamoylagmatine hydrochloride, p-coumaroylagmatine acetate and hordatine A diacetate were supplied by Dr. A. Stoessl of this Institute. …
Number of citations: 11 www.sciencedirect.com
A Stoessl - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… The substance was shown to be identical with authentic agmatine dihydrochloride by melting point, mixture melting point, and infrared spectrum, and was further characterized as the …
Number of citations: 122 cdnsciencepub.com
S Dijols, JL Boucher, M Lepoivre… - Biochemistry, 2002 - ACS Publications
A study of the oxidation of a series of guanidines related to l-arginine (l-Arg) and of various alkyl- and arylguanidines, by recombinant NO-synthase II (NOS II), led us to the discovery of …
Number of citations: 29 pubs.acs.org
GW Jameson, DT Elmore - Biochemical Journal, 1974 - portlandpress.com
… N-(N'-Benzyloxycarbonylsulphanilyl)-N-methylsulphanilyl chloride (1.48 g) dissolved in acetonitrile (30ml) was added to a stirred solution of agmatine dihydrochloride (609mg) in water (…
Number of citations: 35 portlandpress.com
PF Cui, LY Qi, Y Wang, RY Yu, YJ He, L Xing… - Journal of Controlled …, 2019 - Elsevier
Cationic polymeric vectors attracted plenty of attentions in gene therapy due to nonimmunogenicity, easy to synthesis and flexible properties. However, biocompatibility challenge such …
Number of citations: 18 www.sciencedirect.com
H Ohta, Y Takeda, KI Yoza, Y Nogata - Journal of Chromatography A, 1993 - Elsevier
… Agmatine dihydrochloride and putrescine dihydrochloride were obtained from Wako (Osaka, Japan) and cadaverine dihydrochloride, spermidine trihydrochloride and spermine from …
Number of citations: 25 www.sciencedirect.com
ME Soberano, EB Ong, AJ Johnson, M Levy… - … et Biophysica Acta (BBA …, 1976 - Elsevier
… A solution of 40 mg (0.2 mmol) agmatine dihydrochloride in 5 ml water was added, the pH adjusted to 5.2, and 34 mg (0.18 mmol) of [3-(3-dimethylaminopropyl)]ethyl carbodiimide …
Number of citations: 106 www.sciencedirect.com
L Kettner, C Braun, I Seitl, E Pross, L Fischer - Journal of Biotechnology, 2021 - Elsevier
A putative diamine oxidase (DAO) from Yarrowia lipolytica PO1f (DAO-1) was homologously recombinantly integrated into the genome of Y. lipolytica PO1f using the CRISPR-Cas9 …
Number of citations: 5 www.sciencedirect.com
H Han, L Xing, BT Chen, Y Liu, TJ Zhou, Y Wang… - Advanced Drug Delivery …, 2023 - Elsevier
Imbalance in the tissue microenvironment is the main obstacle to drug delivery and distribution in the human body. Before penetrating the pathological tissue microenvironment to the …
Number of citations: 3 www.sciencedirect.com

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